(3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA structure
(3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA structure
An In-Depth Technical Guide to the Structure and Putative Metabolism of (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA, a complex ultra-long-chain fatty acyl-CoA. Given the limited direct research on this specific molecule, this document synthesizes information from related metabolic pathways to propose its likely biological context, significance, and methodologies for its investigation. This guide is intended for researchers, scientists, and professionals in drug development with an interest in lipid metabolism.
Molecular Structure and Chemical Properties
(3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA is a C28 polyunsaturated fatty acyl-CoA with a hydroxyl group at the third carbon (beta-position) in the (R) configuration. The six double bonds are all in the cis (Z) conformation.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C49H78N7O18P3S | PubChem[1] |
| Molecular Weight | 1178.17 g/mol | MedChemExpress[2] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosa-10,13,16,19,22,25-hexaenethioate | PubChem[1] |
| Synonyms | (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-coenzyme A, (R)-3-hydroxy-(10Z,13Z,16Z,19Z,22Z,25Z)-octacosahexaenoyl-CoA | PubChem[1] |
The presence of the 3-hydroxy group is a key structural feature, strongly suggesting its role as an intermediate in the β-oxidation of fatty acids.[3] Its ultra-long-chain (C28) and highly unsaturated nature points towards specialized metabolic pathways, likely occurring in peroxisomes.[4][5]
Putative Metabolic Pathway: Peroxisomal β-Oxidation of Ultra-Long-Chain Polyunsaturated Fatty Acids
The proposed metabolic context involves the following key stages:
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Biosynthesis of the Parent C28 Fatty Acid: The precursor, octacosahexaenoic acid, is likely synthesized in the endoplasmic reticulum through the action of fatty acid elongase enzymes, particularly ELOVL4, which is known to produce VLC-PUFAs up to C38.[6][7]
-
Activation and Transport: The C28 fatty acid is activated to its CoA ester in the peroxisomal membrane.
-
Peroxisomal β-Oxidation: The C28 acyl-CoA enters the peroxisomal β-oxidation spiral. (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA would be the product of the second step in this cycle, catalyzed by an enoyl-CoA hydratase.
The following diagram illustrates the proposed pathway:
Caption: Proposed metabolic pathway for (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA.
Key Enzymes and Cellular Machinery
The metabolism of this ultra-long-chain fatty acyl-CoA is dependent on a specific set of enzymes primarily located within the peroxisome:
-
Acyl-CoA Oxidases (ACOX): These enzymes catalyze the first and rate-limiting step of peroxisomal β-oxidation, introducing a double bond at the C2-C3 position.
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme): In peroxisomes, the second and third steps of β-oxidation are often catalyzed by a single bifunctional enzyme. The enoyl-CoA hydratase activity hydrates the double bond to form the 3-hydroxyacyl-CoA intermediate, and the 3-hydroxyacyl-CoA dehydrogenase activity oxidizes the hydroxyl group to a keto group.[8]
-
3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step, cleaving the 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
Disruptions in the function of these enzymes or in peroxisome biogenesis can lead to severe metabolic disorders, such as Zellweger syndrome, characterized by the accumulation of VLCFAs.[9]
Physiological and Pathological Significance
The precise physiological role of (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA is currently unknown. However, based on its likely metabolic context, its significance can be inferred:
-
Energy Metabolism: As an intermediate in β-oxidation, it is part of a pathway that contributes to cellular energy production through the generation of acetyl-CoA.
-
Regulation of Lipid Homeostasis: The metabolism of VLC-PUFAs is crucial for maintaining the appropriate lipid composition of cellular membranes, particularly in specialized tissues like the retina and brain.[10]
-
Pathological Implications: Accumulation of this and other VLCFA intermediates due to impaired peroxisomal function can lead to cellular toxicity and is a hallmark of peroxisomal disorders.[11] Long-chain 3-hydroxy fatty acids have been shown to uncouple oxidative phosphorylation in mitochondria, which could contribute to the cardiomyopathy seen in some fatty acid oxidation disorders.[12]
Experimental Workflows for Investigation
Investigating the metabolism and function of (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA requires a multi-faceted approach combining advanced analytical techniques and molecular biology tools.
Detection and Quantification using Lipidomics
A targeted lipidomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of this molecule in biological samples.
Protocol: Targeted LC-MS/MS Analysis
-
Lipid Extraction: Extract lipids from cells or tissues using a modified Bligh-Dyer or Folch method.
-
Sample Preparation: For improved sensitivity and chromatographic separation, consider derivatization of the hydroxyl group.
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient of acetonitrile and water (both with a small percentage of formic acid) to separate the analyte from other lipid species.
-
Mass Spectrometric Detection: Employ a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions.
Caption: Workflow for the detection and quantification of the target molecule.
Elucidation of Metabolic Pathways using Stable Isotope Tracing
Stable isotope-labeled precursors can be used to trace the metabolic fate of the parent C28 fatty acid and confirm the identity of (3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA as an intermediate.
Protocol: Stable Isotope Tracing in Cell Culture
-
Synthesize a Labeled Precursor: Chemically synthesize a stable isotope-labeled version of octacosahexaenoic acid (e.g., ¹³C or ²H labeled).
-
Cell Culture and Labeling: Incubate cultured cells (e.g., primary hepatocytes or a relevant neuronal cell line) with the labeled precursor for various time points.
-
Metabolite Extraction and Analysis: Extract intracellular metabolites and analyze by LC-MS/MS to detect the incorporation of the stable isotopes into the target 3-hydroxyacyl-CoA and other downstream metabolites.
Conclusion and Future Directions
(3R,10Z,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosahexaenoyl-CoA is a structurally complex ultra-long-chain fatty acyl-CoA. While its specific biological role remains to be elucidated, its chemical structure strongly suggests it is an intermediate in the peroxisomal β-oxidation of a C28 hexa-unsaturated fatty acid. Understanding the metabolism of this and similar molecules is crucial for a complete picture of lipid homeostasis and for unraveling the pathophysiology of peroxisomal disorders.
Future research should focus on:
-
Confirmation of its existence in vivo: Utilizing advanced lipidomics to identify and quantify this molecule in various tissues and disease states.
-
Elucidation of its precise metabolic pathway: Employing stable isotope tracing and genetic manipulation of key enzymes (e.g., ELOVL4, ACOX) to map its biosynthesis and degradation.
-
Investigation of its potential signaling roles: Exploring whether this molecule or its parent fatty acid has any direct signaling functions, for example, through interaction with nuclear receptors.
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